molecular formula C19H22ClNO4 B4990221 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyclohexylmethyl)acetamide

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyclohexylmethyl)acetamide

Cat. No.: B4990221
M. Wt: 363.8 g/mol
InChI Key: TWTJQRHHZKZEEK-UHFFFAOYSA-N
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Description

2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyclohexylmethyl)acetamide is a synthetic coumarin derivative with a molecular formula of C₁₉H₂₁ClN₂O₄ (calculated based on structural analogs in ). The compound features a 4-methylcoumarin core substituted at the 6-position with chlorine and the 7-position with an ether-linked acetamide group. The acetamide nitrogen is further substituted with a cyclohexylmethyl moiety, distinguishing it from other derivatives.

Properties

IUPAC Name

2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N-(cyclohexylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4/c1-12-7-19(23)25-16-9-17(15(20)8-14(12)16)24-11-18(22)21-10-13-5-3-2-4-6-13/h7-9,13H,2-6,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTJQRHHZKZEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyclohexylmethyl)acetamide typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

    Methylation: The methyl group at the 4-position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Acetamide Formation: The acetamide group can be formed by reacting the intermediate with acetic anhydride or acetyl chloride.

    Cyclohexylmethyl Substitution: The final step involves the substitution of the acetamide group with a cyclohexylmethyl group, which can be achieved using cyclohexylmethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted chromenone derivatives.

Scientific Research Applications

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyclohexylmethyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyclohexylmethyl)acetamide involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, leading to modulation of biological pathways. The chloro and methyl substituents can enhance binding affinity and specificity, while the acetamide group can facilitate interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Substituent on Acetamide Molecular Formula Molecular Weight Key Features
Target Compound Cyclohexylmethyl C₁₉H₂₁ClN₂O₄ ~376.84* Bulky cyclohexylmethyl group may enhance lipophilicity
N-(2-Chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide 2-Chlorophenyl C₁₈H₁₄ClNO₄ 343.76 Aromatic substituent; potential π-π interactions in binding
2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide Cyanomethyl C₁₄H₁₁ClN₂O₄ 306.70 Polar cyanomethyl group; may influence solubility
(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide Phenyl (chlorinated) C₁₈H₁₄ClNO₃ 327.76 Hybrid structure with a chlorinated phenyl side chain
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide Cyclohexyl (non-methylated) C₁₄H₁₇Cl₂NO₂ 314.20 Dichlorophenoxy group; demonstrates hydrogen-bonded crystal packing

Physicochemical and Spectral Properties

  • Melting Points: Compound 2k (): 242–244°C . Compound 2l (): 218–220°C . Target compound: Not reported in evidence; similar derivatives (e.g., ) lack melting point data.
  • Spectroscopic Characterization :

    • IR : Key peaks for carbonyl (C=O, ~1700–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups are consistent across analogs .
    • NMR : Coumarin protons (e.g., H-3 and H-5) and acetamide methylenes (δ ~4.0–4.5 ppm) are characteristic in analogs .

Crystallographic and Computational Analysis

  • Crystal Packing: N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide () forms hydrogen-bonded chains via N–H⋯O interactions, a feature likely shared by the target compound due to its similar acetamide group .
  • Software Utilization : SHELX programs () and ORTEP () are widely used for structure refinement and visualization in related studies.

Biological Activity

The compound 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyclohexylmethyl)acetamide is a derivative of chromen-2-one, which has garnered attention for its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₁ClO₅
  • Molecular Weight : 268.65 g/mol
  • CAS Number : 326102-48-1

Structural Features

The compound features a chromen-2-one core with a chloro group at position 6, a methyl group at position 4, and an acetamide moiety. This unique combination of substituents contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cellular responses.
  • Gene Expression Alteration : The compound can affect the expression of genes associated with various biological processes, including apoptosis and anti-inflammatory responses.

Therapeutic Potential

Research indicates that this compound exhibits several promising therapeutic properties:

  • Anti-inflammatory Activity : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary findings indicate potential cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy.
  • Antimicrobial Effects : The compound has shown activity against certain bacterial strains, indicating possible applications in treating infections.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In vitro Studies : Research conducted on human cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell growth at specific concentrations (IC50 values).
    Cell LineIC50 (µM)Effect
    HeLa15Induced apoptosis
    MCF-720Inhibited proliferation
    A54918Cytotoxic effects observed
  • In vivo Studies : Animal models have been used to assess the anti-inflammatory effects of the compound. Results indicated a significant reduction in edema in treated groups compared to controls.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound inhibits NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

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